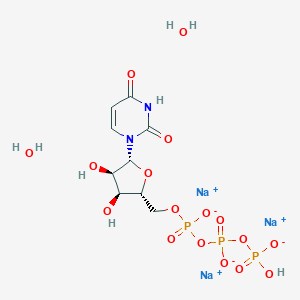

Trisodium uridine 5'-triphosphate dihydrate

Overview

Description

Trisodium uridine 5’-triphosphate dihydrate, also known as Uridine-5’-triphosphate trisodium salt, is used as an energy-rich precursor in the enzymatic biosynthesis of RNA . It is a potent vasodilator and induces contractile responses in some tissues .

Synthesis Analysis

Uridine 5’-triphosphate (UTP) is synthesized from uridine 5’-diphosphate (UDP) in the presence of the enzyme nucleoside diphosphate kinase (NDPK) . Plant cells have high uridine as UTP. UTP on amination results in the generation of CTP and is catalysed by enzyme CTP synthetase .Molecular Structure Analysis

Uridine-5’-triphosphate (UTP) is a pyrimidine nucleoside triphosphate, consisting of the organic base uracil linked to the 1’ carbon of the ribose sugar, and esterified with tri-phosphoric acid at the 5’ position .Chemical Reactions Analysis

Uridine 5’-triphosphate trisodium salt solution has been used to increase the intracellular Ca2+ levels in rat primary tracheal epithelial cells . It has also been used as a nucleotide substrate to analyze the activity of MutT homologue 1 (MTH1) .Physical And Chemical Properties Analysis

Trisodium uridine 5’-triphosphate dihydrate has a molecular weight of 586.12 g/mol . It is soluble in water .Scientific Research Applications

Energy-Rich Precursor in RNA Biosynthesis

Uridine-5’-triphosphate trisodium salt dihydrate is used as an energy-rich precursor in the enzymatic biosynthesis of RNA . It is a nucleotide that, upon phosphorylation to UTP, becomes a substrate for enzymes such as RNA polymerase(s) and GTPases .

Vasodilator

This compound has been used to study its vasodilatory effects on the skeletal muscle cells of diabetic patients . It is a potent vasodilator, which means it can expand blood vessels, thereby increasing blood flow and reducing vascular resistance .

Inducer of Contractile Responses

Uridine-5’-triphosphate trisodium salt dihydrate induces contractile responses in some tissues . This means it can cause certain tissues to contract, which could be useful in various physiological processes.

Activator of P2Y Receptors

This compound is an activator of P2Y receptors . P2Y receptors are a family of purinergic G protein-coupled receptors, activated by nucleotides such as ATP, ADP, UTP, and UDP. Activation of these receptors can lead to various cellular responses.

Purinergic Agonist

Uridine-5’-triphosphate trisodium salt dihydrate has been used as a purinergic agonist to study ion transport functions of P2Y2 receptors on rat basolateral membranes . As a purinergic agonist, it can bind to and activate purinergic receptors, which play key roles in many biological processes, including inflammation, neurotransmission, and platelet aggregation.

Cell Signaling

This compound may be used in studies on cell signaling . Cell signaling is part of a complex system of communication that governs basic cellular activities and coordinates cell actions. The ability of cells to perceive and correctly respond to their microenvironment is the basis of development, tissue repair, and immunity, as well as normal tissue homeostasis.

Mechanism of Action

Target of Action

Trisodium uridine 5’-triphosphate dihydrate, also known as Uridine-5’-triphosphate trisodium salt dihydrate, primarily targets the P2Y receptors . These receptors are a family of purinergic G protein-coupled receptors, activated by extracellular nucleotides. They play a significant role in many physiological processes.

Mode of Action

The compound acts as an agonist at the P2Y receptors . It binds to these receptors and triggers a series of reactions that lead to various physiological responses. For instance, it mediates smooth muscle cells’ mitogenic activation .

Biochemical Pathways

Upon binding to the P2Y receptors, Uridine-5’-triphosphate trisodium salt dihydrate influences several biochemical pathways. It plays a crucial role in the biosynthesis of RNA . It serves as a substrate for enzymes such as RNA polymerases and GTPases, which are involved in RNA synthesis and the regulation of G-coupled Protein Receptors (GPCR) and cell signaling molecules .

Result of Action

The activation of P2Y receptors by Uridine-5’-triphosphate trisodium salt dihydrate leads to various molecular and cellular effects. It mediates the mitogenic activation of smooth muscle cells and modulates osteopontin expression in these cells . It also plays a significant role in the regeneration process .

Safety and Hazards

Future Directions

Uridine 5’-triphosphate has been used in a study to show that fluoxetine (FLX), mediates its anti-depressive effect by increasing the gliotransmission of adenosine 5’-triphosphate (ATP) . It also has roles in mediating responses by extracellular binding to the P2Y receptors of cells . Its applications in pathogen defense and injury repair are still being investigated .

properties

IUPAC Name |

trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O15P3.3Na.2H2O/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;;2*1H2/q;3*+1;;/p-3/t4-,6-,7-,8-;;;;;/m1...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYVKLDQLQZXKH-GTIFRNKBSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2Na3O17P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trisodium uridine 5'-triphosphate dihydrate | |

CAS RN |

116295-90-0 | |

| Record name | Trisodium uridine 5'-triphosphate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116295900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRISODIUM URIDINE 5'-TRIPHOSPHATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05161190OB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,6-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B53085.png)

![1-[2-(4-Methyl phenyl)ethyl]pyridinium](/img/structure/B53086.png)

![N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide](/img/structure/B53089.png)

![1-(Benzo[d]oxazol-2-yl)ethanone](/img/structure/B53119.png)

![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)